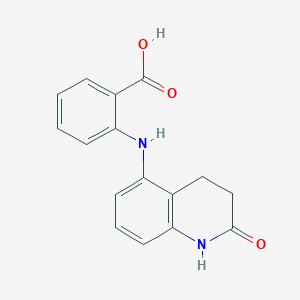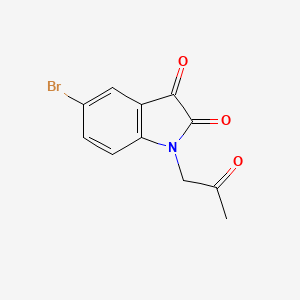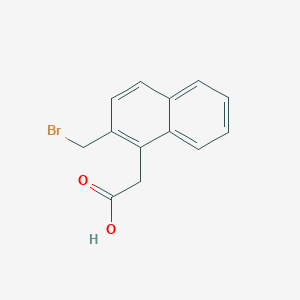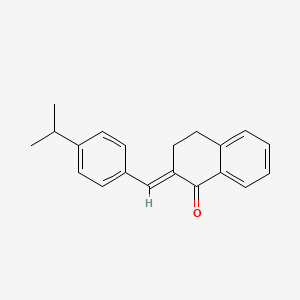![molecular formula C17H17N3O B11845177 2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 61554-63-0](/img/structure/B11845177.png)
2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-toluidine and anthranilic acid derivatives.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction, often involving the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methylamino Group: The methylamino group is introduced via reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Final Product Formation: The final product, 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one, is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the quinazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the quinazolinone core.
科学的研究の応用
2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-((Dimethylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one.
Benzodiazepines: Compounds with similar structural features but different pharmacological activities.
Anthranilic Acid Derivatives: Compounds with similar starting materials but different synthetic routes and final products.
The uniqueness of 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
特性
CAS番号 |
61554-63-0 |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC名 |
2-(methylaminomethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O/c1-12-7-3-6-10-15(12)20-16(11-18-2)19-14-9-5-4-8-13(14)17(20)21/h3-10,18H,11H2,1-2H3 |
InChIキー |
DHCPXSTYOLTIOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)








